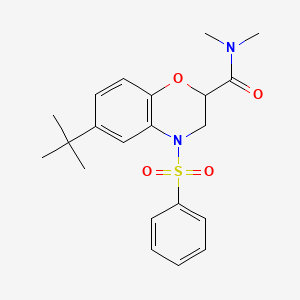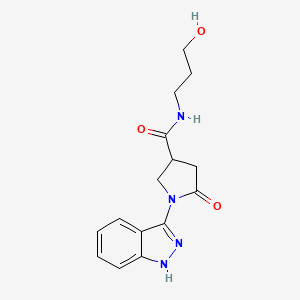
6-tert-butyl-N,N-dimethyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(BENZENESULFONYL)-6-TERT-BUTYL-N,N-DIMETHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a tert-butyl group, and a benzoxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N,N-DIMETHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the benzenesulfonyl chloride, which is then reacted with a suitable amine to form the sulfonamide. The benzoxazine ring is introduced through a cyclization reaction involving an appropriate precursor. The tert-butyl group is usually added via a Friedel-Crafts alkylation reaction. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(BENZENESULFONYL)-6-TERT-BUTYL-N,N-DIMETHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzoxazine ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group can yield benzenesulfonic acid, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzoxazine ring .
Wissenschaftliche Forschungsanwendungen
4-(BENZENESULFONYL)-6-TERT-BUTYL-N,N-DIMETHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N,N-DIMETHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and have similar chemical properties and reactivity.
Benzoxazine derivatives: Compounds with a benzoxazine ring exhibit similar structural features and can undergo similar chemical reactions.
Uniqueness
4-(BENZENESULFONYL)-6-TERT-BUTYL-N,N-DIMETHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the benzoxazine ring provides a versatile scaffold for further functionalization .
Eigenschaften
Molekularformel |
C21H26N2O4S |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
4-(benzenesulfonyl)-6-tert-butyl-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C21H26N2O4S/c1-21(2,3)15-11-12-18-17(13-15)23(14-19(27-18)20(24)22(4)5)28(25,26)16-9-7-6-8-10-16/h6-13,19H,14H2,1-5H3 |
InChI-Schlüssel |
KFCJQWRGOKJTAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(furan-2-ylmethyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14968790.png)
![N-(3,5-dimethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968803.png)

![2-Cyclohexyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14968826.png)
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14968851.png)
![6-allyl-N-(1,3-benzodioxol-5-ylmethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968856.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14968858.png)
![N-(2-bromophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14968860.png)
![N-(4-ethoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14968868.png)
![6-allyl-N-(4-chlorobenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968870.png)

![N~4~-(3-fluorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14968888.png)
![7-(5-Bromo-2-thienyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14968895.png)

